molecular formula C8H6LiN3O2 B2459123 Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361634-03-7

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2459123
CAS No.: 2361634-03-7
M. Wt: 183.1
InChI Key: FWKMJIPYDIFEKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. The molecule contains a methyl group at the 6-position of the pyridine ring and a carboxylate group at the 3-position of the triazole moiety, with lithium as the counterion. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic lithium carboxylate group.

Its structural analogs, however, demonstrate varied bioactivities, suggesting that the methyl and carboxylate substituents may influence binding affinity or metabolic stability.

Properties

IUPAC Name

lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMJIPYDIFEKH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Assembly

The triazolo[4,3-a]pyridine core is synthesized via cyclocondensation of 2-hydrazinylpyridine derivatives with nitriles or carbonyl compounds. For lithium 6-methyl-triazolo[4,3-a]pyridine-3-carboxylate, the reaction begins with 6-methylpyridine-2-hydrazine and methyl cyanoacetate under acidic conditions (HCl, acetic acid) at 80–100°C. The intermediate hydrazone undergoes intramolecular cyclization to yield methyl 6-methyl-triazolo[4,3-a]pyridine-3-carboxylate.

Mechanism Highlights:

  • Step 1: Formation of hydrazone via nucleophilic attack of hydrazine on the nitrile.
  • Step 2: Acid-catalyzed cyclization to form the triazole ring, with simultaneous esterification.

Carboxylate Formation and Metallation

The methyl ester intermediate is saponified using lithium hydroxide (LiOH) in a methanol/water mixture (3:1 v/v) at 60°C for 6 hours. Post-reaction, the lithium salt precipitates upon cooling and is purified via recrystallization from ethanol.

Reaction Conditions:

Parameter Value
Temperature 60°C
Solvent Methanol:H₂O (3:1)
Reaction Time 6 hours
Yield 72–78% (reported)

Direct Metallation of Preformed Carboxylic Acid

An alternative route involves direct neutralization of 6-methyl-triazolo[4,3-a]pyridine-3-carboxylic acid with lithium carbonate (Li₂CO₃) in aqueous ethanol. This method avoids ester intermediates and achieves higher purity (≥98% by HPLC) due to the absence of saponification byproducts.

Optimization Insights:

  • Stoichiometry: A 1:1 molar ratio of acid to Li₂CO₃ ensures complete neutralization.
  • Solvent Selection: Ethanol/water mixtures (4:1) enhance solubility and prevent lithium salt hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for cyclocondensation steps, reducing reaction time from 12 hours to 45 minutes. Thiophosphetane catalysts (e.g., 2,4,6-triethylthiophosphetane) are employed at 0.5 mol% loading to accelerate cyclization while minimizing phosphorus waste.

Purification Protocols

  • Crystallization: The lithium salt is recrystallized from ethanol/acetone (1:2) to remove unreacted starting materials.
  • Lyophilization: Aqueous solutions are freeze-dried to obtain amorphous powders with consistent particle size (D90 < 50 µm).

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 7.32 (d, J = 6.8 Hz, 1H, pyridine-H5), 8.12 (d, J = 6.8 Hz, 1H, pyridine-H7), 8.94 (s, 1H, triazole-H2).
  • FT-IR: 1590 cm⁻¹ (COO⁻ asymmetric stretch), 1405 cm⁻¹ (COO⁻ symmetric stretch).

Challenges and Mitigation Strategies

  • Regioselectivity: Competing formation of-triazolo isomers is suppressed using bulky solvents (e.g., tert-amyl alcohol).
  • Lithium Stability: Moisture-sensitive intermediates are handled under nitrogen, with final products stored at −20°C in desiccators.

Chemical Reactions Analysis

Types of Reactions

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted triazolopyridine derivatives.

Scientific Research Applications

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA synthesis, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Variations : Replacement of the carboxylate with esters (e.g., ethyl) or amines (e.g., methanamine) impacts polarity and bioavailability. Esters are typically less water-soluble than carboxylate salts .
  • Substituent Position : The 6-methyl group in the target compound distinguishes it from positional isomers like 3-methyl-6-carboxylic acid derivatives, which exhibit different logP values (0.7359 for the isomer vs. unlisted for the target) .

Biological Activity

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (LiMTPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of LiMTPC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

LiMTPC is characterized by the molecular formula C7H6LiN3O2C_7H_6LiN_3O_2, comprising a lithium ion coordinated with a 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate moiety. The compound features a triazole ring fused to a pyridine structure, which is known for diverse biological activities. The presence of the lithium ion enhances solubility and bioavailability, making it a candidate for various therapeutic applications.

Research indicates that LiMTPC may act as an inhibitor for specific enzymes, notably xanthine oxidase (XO), which plays a crucial role in purine metabolism. Inhibition of XO can lead to reduced production of reactive oxygen species (ROS), potentially benefiting conditions associated with oxidative stress.

Enzyme Inhibition Studies

  • Xanthine Oxidase Inhibition : A study demonstrated that LiMTPC exhibited inhibitory activity against XO, suggesting its potential use in managing gout and other conditions linked to purine metabolism.

Biological Activities

LiMTPC has been associated with various biological activities:

  • Antioxidant Activity : By inhibiting XO, LiMTPC may reduce oxidative stress and inflammation.
  • Anticancer Potential : Compounds derived from the triazolo-pyridine class have shown promise in cancer therapy. For example, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to LiMTPC or its derivatives:

  • In Vitro Studies : A study on triazolo-pyridine derivatives reported promising results in inhibiting cancer cell proliferation. One derivative exhibited an IC50 value of 0.98 µM against A549 lung cancer cells, indicating strong anticancer potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the triazolo-pyridine structure can significantly enhance biological activity. For instance, hydrophobic substitutions improved binding affinity to target enzymes .
  • Immunotherapy Applications : Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold are being explored as IDO1 inhibitors in cancer immunotherapy. These compounds can enhance immune responses and work synergistically with other therapies .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits xanthine oxidase; potential use in gout
AntioxidantReduces oxidative stress via enzyme inhibition
AnticancerExhibits antiproliferative effects on cancer cells
ImmunotherapyPotential IDO1 inhibitor; enhances immune response

Q & A

Basic: What are the recommended synthetic routes for lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

Answer:
The synthesis typically involves hydrolysis of ethyl 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate under basic conditions. For example, a mixture of the ethyl ester derivative and aqueous LiOH·H₂O in THF at room temperature yields the lithium carboxylate salt after acidification and purification . Key steps include:

  • Reaction conditions : Stirring for 20–30 minutes in THF/water (1:1 ratio).
  • Purification : Acidification to pH 6 followed by solvent removal under reduced pressure.
  • Yield optimization : Adjusting stoichiometric ratios of LiOH (1:3 molar ratio of ester:LiOH) improves conversion rates.

Advanced: How can computational modeling assist in predicting the reactivity of lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

Answer:
Density Functional Theory (DFT) calculations and molecular docking studies (e.g., using Discovery Studio Visualizer or MarvinSketch) can predict:

  • Electron density distribution : Identifying nucleophilic/electrophilic sites on the triazole and pyridine rings .
  • Solubility parameters : Simulating interactions with polar solvents (e.g., DMF, THF) to optimize reaction media .
  • Ligand-protein interactions : Modeling binding affinities for biological targets (e.g., retinol-binding proteins) using PDB structures .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using the canonical SMILES structure (e.g., aromatic protons at δ 7.5–8.5 ppm for the pyridine ring; methyl groups at δ 2.5–3.0 ppm) .
  • FT-IR : Confirm carboxylate (C=O stretch at ~1650 cm⁻¹) and triazole (N=N stretch at ~1450 cm⁻¹) functional groups .
  • XRD : Resolve crystallographic data (e.g., CCDC 1876881 for analogous triazolopyridines) to validate planar geometry .

Advanced: How can researchers resolve contradictory solubility data in polar vs. nonpolar solvents?

Answer:
Contradictions arise from varying hydration states of the lithium ion. Methodological approaches include:

  • Karl Fischer titration : Quantify trace water in solvents like DMSO or THF to standardize solubility measurements .
  • Hansen Solubility Parameters (HSP) : Calculate dispersion/polarity/hydrogen-bonding contributions to rank solvents (e.g., DMF > MeOH > EtOAc) .
  • Dynamic Light Scattering (DLS) : Detect aggregates in nonpolar solvents that falsely suggest insolubility .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent lithium ion hydration .
  • Light sensitivity : Protect from UV exposure to avoid triazole ring decomposition (monitor via TLC or HPLC) .
  • Moisture control : Use desiccants (e.g., molecular sieves) in storage vials to inhibit carboxylate protonation .

Advanced: What strategies optimize regioselectivity in functionalizing the triazole ring?

Answer:
Regioselectivity challenges in electrophilic substitution (e.g., nitration, halogenation) can be addressed via:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at C6 to favor C5 functionalization .
  • Transition metal catalysis : Use Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for C3 modifications .
  • Computational guidance : DFT-based Fukui indices identify electrophilic susceptibility at C5 > C3 > C7 .

Basic: How does methylation at the pyridine C6 position influence reactivity?

Answer:
The 6-methyl group:

  • Steric effects : Hinders nucleophilic attack at adjacent positions (e.g., C5 and C7).
  • Electronic effects : Donates electron density via hyperconjugation, reducing pyridine ring electrophilicity .
  • Impact on solubility : Enhances lipophilicity, reducing aqueous solubility by ~30% compared to unmethylated analogs .

Advanced: How to analyze conflicting bioactivity data across cell lines?

Answer:
Discrepancies may stem from cell-specific uptake or efflux mechanisms. Validate via:

  • Caco-2 permeability assays : Measure transepithelial transport to assess bioavailability .
  • P-glycoprotein (P-gp) inhibition : Co-administer verapamil to test if efflux pumps reduce intracellular concentrations .
  • Metabolomic profiling : Use LC-MS to identify cell-specific degradation products (e.g., demethylated derivatives) .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : Use a C18 column with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile), gradient elution (5–95% B over 20 min) .
  • TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm) or with ninhydrin spray for amine byproducts .

Advanced: What mechanistic insights explain dimerization side reactions during synthesis?

Answer:
Dimerization occurs via:

  • Radical coupling : Initiated by trace metal impurities (e.g., Fe³⁺); mitigate with EDTA chelation .
  • Nucleophilic attack : Lithium carboxylate acting as a base, deprotonating intermediates to form C–N bonds .
  • Kinetic control : Lower reaction temperatures (<0°C) suppress dimerization by slowing intermolecular collisions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.